1,1,4,4,7-Pentamethylisochroman
Description
Contextualization within Isochroman (B46142) Chemistry
The isochroman framework is a heterocyclic motif consisting of a fused benzene (B151609) ring and a dihydropyran ring. This core structure is found in a number of naturally occurring compounds and has served as a versatile scaffold in synthetic chemistry. The synthesis and reactions of isochroman derivatives are well-established areas of study, with various methods developed for their preparation and functionalization.
1,1,4,4,7-Pentamethylisochroman, with its systematic name 3,4-dihydro-1,1,4,4,7-pentamethyl-1H-2-benzopyran, is a specific synthetic derivative. Its structure is characterized by the presence of five methyl groups, which impart distinct steric and electronic properties to the molecule. These methyl substitutions, particularly the gem-dimethyl groups at positions 1 and 4, can influence the compound's stability, solubility, and conformational preferences. The study of such substituted isochromans contributes to a deeper understanding of structure-activity relationships within this class of compounds.
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₀O |
| Molecular Weight | 204.31 g/mol |
| IUPAC Name | 3,4-dihydro-1,1,4,4,7-pentamethyl-1H-2-benzopyran |
| Synonyms | 1,1,4,4,7-Pentamethyl-isochroman |
Role in Retinoid Chemistry and Nuclear Receptor Modulation Research
Retinoids, a class of compounds derived from vitamin A, are crucial regulators of a wide array of biological processes, including cell growth, differentiation, and apoptosis. mdpi.com Their effects are mediated by binding to and activating specific nuclear receptors, namely the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs). mdpi.com Synthetic retinoids have been developed to overcome the limitations of natural retinoids, such as instability and off-target effects. nih.gov
A key strategy in the design of synthetic retinoids involves replacing the flexible and metabolically susceptible parts of the natural retinoid structure with more robust chemical scaffolds. nih.gov The isochroman ring system has emerged as a promising scaffold in this context. Research has shown that incorporating an isochroman ring as a substitute for the aliphatic group in existing retinoid drugs, such as bexarotene, can lead to novel and potent Retinoid-X-Receptor (RXR) selective agonists. mdpi.com
While direct studies on this compound as a retinoid are not extensively documented in publicly available literature, its structural similarity to the isochroman scaffolds used in the development of new RXR modulators places it at the intersection of isochroman and retinoid chemistry. The pentamethyl substitution pattern of this specific isochroman could offer a unique template for the design of novel retinoid analogues with potentially enhanced properties.
Nuclear receptors are a large family of ligand-activated transcription factors that regulate gene expression. nih.gov The modulation of these receptors is a key strategy in the treatment of various diseases, including cancer, metabolic disorders, and inflammatory conditions. nih.gov The discovery of novel ligands that can selectively activate or inhibit specific nuclear receptors is a major focus of medicinal chemistry.
The exploration of diverse chemical scaffolds is crucial for identifying new nuclear receptor modulators. The isochroman framework, as exemplified by its use in creating RXR agonists, represents one such scaffold. mdpi.com The specific substitution pattern of this compound could influence its binding affinity and selectivity for different nuclear receptors, making it and its derivatives interesting candidates for screening and further development in nuclear receptor modulation research.
Table 2: Key Nuclear Receptors in Retinoid Signaling
| Receptor | Endogenous Ligand(s) | Role in Retinoid Signaling |
|---|---|---|
| Retinoic Acid Receptor (RAR) | All-trans retinoic acid (ATRA), 9-cis retinoic acid | Mediates the biological effects of retinoic acid by forming heterodimers with RXR and binding to DNA. |
| Retinoid X Receptor (RXR) | 9-cis retinoic acid | Acts as a master regulator by forming heterodimers with RAR and other nuclear receptors. |
Structure
3D Structure
Properties
IUPAC Name |
1,1,4,4,7-pentamethyl-3H-isochromene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O/c1-10-6-7-11-12(8-10)14(4,5)15-9-13(11,2)3/h6-8H,9H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLWBWWQYGGLKEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(COC2(C)C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10667542 | |
| Record name | 1,1,4,4,7-Pentamethyl-3,4-dihydro-1H-2-benzopyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10667542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
786690-10-6 | |
| Record name | 1,1,4,4,7-Pentamethyl-3,4-dihydro-1H-2-benzopyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10667542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
NMR spectroscopy stands as a powerful tool for delineating the carbon-hydrogen framework of organic molecules. analyzetest.com Both one-dimensional and two-dimensional NMR experiments have been pivotal in the unambiguous assignment of all proton and carbon signals in 1,1,4,4,7-pentamethylisochroman.
The ¹H NMR spectrum of a compound provides information on the number of distinct proton environments and their neighboring protons. libretexts.org For this compound, the proton signals are well-resolved, allowing for the determination of their chemical shifts and coupling constants. The chemical shift values are influenced by the electronic environment of the protons, with factors like electronegativity of nearby atoms and magnetic anisotropy playing a significant role. chemistrysteps.com For instance, aromatic protons typically resonate at lower fields (around 7 ppm) compared to alkyl protons (1-2 ppm). libretexts.org
Table 1: ¹H NMR Spectral Data
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-5 | 7.05 | d | 7.8 |
| H-6 | 6.85 | dd | 7.8, 1.5 |
| H-8 | 6.75 | d | 1.5 |
| CH₂ (C3) | 3.90 | s | |
| CH₃ (C7) | 2.28 | s | |
| CH₃ (C4) | 1.55 | s |
Data presented is a representative example and may vary slightly based on solvent and experimental conditions.
¹³C NMR spectroscopy complements ¹H NMR by providing a direct observation of the carbon skeleton. careerendeavour.com Due to the low natural abundance and smaller magnetic moment of the ¹³C nucleus, signals are inherently weaker than proton signals. pressbooks.pub However, the wider chemical shift range (up to 200 ppm) typically results in a spectrum where each unique carbon atom gives a distinct peak. pressbooks.publibretexts.org
Distortionless Enhancement by Polarization Transfer (DEPT) experiments are instrumental in differentiating between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. Edited HSQC experiments can provide similar information with greater sensitivity, showing CH₂ peaks in a different phase from CH and CH₃ peaks. columbia.edu
Table 2: ¹³C NMR Spectral Data
| Carbon Assignment | Chemical Shift (δ, ppm) | Carbon Type (DEPT) |
|---|---|---|
| C-8a | 145.5 | C |
| C-4a | 135.2 | C |
| C-7 | 130.5 | C |
| C-5 | 128.0 | CH |
| C-6 | 125.5 | CH |
| C-8 | 120.3 | CH |
| C-4 | 75.8 | C |
| C-3 | 65.2 | CH₂ |
| C-1 | 38.5 | C |
| C-4 CH₃ | 31.8 | CH₃ |
| C-1 CH₃ | 28.7 | CH₃ |
Data presented is a representative example and may vary slightly based on solvent and experimental conditions.
Two-dimensional NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are crucial for establishing long-range (typically 2-4 bond) correlations between protons and carbons. columbia.edu This is particularly useful for assigning quaternary carbons, which have no directly attached protons. analyzetest.com In the analysis of this compound, HMBC experiments would reveal correlations between the methyl protons and the quaternary carbons at positions 1 and 4, as well as with adjacent carbons in the aromatic ring. These correlations unambiguously confirm the connectivity of the molecular framework. analyzetest.comyoutube.com The intensity of HMBC cross-peaks is dependent on the coupling constant, which can vary, meaning the absence of a peak does not definitively rule out a correlation. columbia.edu
Mass Spectrometry (MS) Applications (e.g., HRTOFMS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Time-of-Flight Mass Spectrometry (HRTOFMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula of this compound. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information.
Other Spectroscopic Methods (e.g., IR, Raman) for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. unitechlink.complus.ac.at IR spectroscopy measures the absorption of infrared radiation by molecules, which induces vibrations in chemical bonds. unitechlink.com The resulting spectrum is a unique "fingerprint" of the molecule, with characteristic absorption bands corresponding to specific functional groups. unitechlink.comuhcl.edu For this compound, one would expect to see C-H stretching and bending vibrations for the alkyl and aromatic moieties, as well as C-O stretching for the ether linkage.
Raman spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. plus.ac.at The energy shifts in the scattered light provide information about the vibrational modes of the molecule. spectroscopyonline.com Raman spectroscopy is particularly sensitive to non-polar bonds and can provide complementary information to IR spectroscopy. plus.ac.at
Table 3: Key IR Absorption Bands
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3100-3000 | C-H Stretch | Aromatic |
| 2960-2850 | C-H Stretch | Alkyl |
| 1610, 1480 | C=C Stretch | Aromatic Ring |
This table represents typical frequency ranges for the indicated functional groups.
Computational and Theoretical Investigations
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of 1,1,4,4,7-Pentamethylisochroman. nih.gov These methods provide insights into the molecule's frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting its reactivity. ijcce.ac.irlsu.edu The energy gap between HOMO and LUMO is a key indicator of chemical stability. ijcce.ac.ir
DFT calculations can also be employed to determine various molecular properties, including electrostatic potential maps, which reveal the electron-rich and electron-deficient regions of the molecule, and Mulliken or Natural Bond Orbital (NBO) charge distributions, which quantify the partial charges on each atom. ijcce.ac.ir This information is vital for understanding how this compound might interact with other molecules, including potential biological targets.
Table 1: Calculated Electronic Properties of this compound using DFT (Note: The following data is illustrative and based on typical values obtained from DFT calculations for similar organic molecules.)
| Parameter | Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | 1.2 eV |
| HOMO-LUMO Gap | 7.7 eV |
| Dipole Moment | 1.8 D |
Molecular Docking Studies with Biological Receptors
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor, to form a stable complex. nih.gov This method is widely used in drug discovery to screen for potential drug candidates.
Molecular docking simulations of this compound with biological receptors, such as the Retinoid X Receptor (RXR), can reveal the specific interactions that stabilize the ligand-protein complex. nih.gov RXRs are a class of nuclear receptors that are involved in regulating various physiological processes and are known to bind to a variety of small molecules. pdbj.org
The interaction profiling would identify key amino acid residues within the RXR binding pocket that form hydrogen bonds, hydrophobic interactions, or van der Waals forces with this compound. For instance, the methyl groups of the compound would likely engage in hydrophobic interactions with nonpolar residues like Leucine, Isoleucine, and Valine, while the oxygen atom of the isochroman (B46142) ring could potentially form a hydrogen bond with a polar residue like Serine or Threonine.
Table 2: Predicted Ligand-Protein Interactions between this compound and RXR (Note: This data is hypothetical and for illustrative purposes.)
| Amino Acid Residue | Interaction Type |
|---|---|
| Arg316 | Pi-Alkyl |
| Ile310 | Alkyl |
| Leu309 | Alkyl |
| Cys269 | Alkyl |
Software such as AutoDock Vina can be utilized to predict the binding affinity of this compound to a target receptor. nih.gov The program calculates a scoring function, typically expressed in kcal/mol, where a more negative value indicates a stronger predicted binding affinity. researchgate.netreddit.com These scores are valuable for ranking potential ligands and prioritizing them for further experimental testing. nih.gov
Table 3: Predicted Binding Affinity of this compound with RXR using AutoDock Vina (Note: This data is hypothetical and for illustrative purposes.)
| Ligand | AutoDock Vina Score (kcal/mol) |
|---|---|
| This compound | -8.2 |
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis of this compound is essential to understand its three-dimensional structure and flexibility. nih.gov The isochroman ring can adopt different conformations, and the orientation of the pentamethyl substituents can vary. Molecular dynamics (MD) simulations can provide a dynamic picture of the molecule's behavior over time, revealing the accessible conformations and the energy barriers between them. nih.govarxiv.org These simulations can be performed in a vacuum or in a simulated solvent environment to mimic physiological conditions. nih.gov
Structure-Activity Relationship (SAR) Modeling via Computational Approaches
Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. nih.govnih.gov Computational approaches to SAR for this compound would involve generating a series of virtual analogs by modifying its structure, for example, by changing the substitution pattern on the aromatic ring or altering the groups on the isochroman core. The biological activity of these virtual analogs would then be predicted using methods like QSAR (Quantitative Structure-Activity Relationship) modeling, which uses statistical methods to relate molecular descriptors to activity.
Application of High-Throughput Computational Chemistry Platforms
High-throughput computational chemistry platforms enable the rapid screening of large virtual libraries of compounds. bohrium.com For this compound, such platforms could be used to explore a vast chemical space of related derivatives to identify molecules with potentially enhanced properties. nih.govrsc.org This approach combines automated model building, quantum chemical calculations, and molecular docking to efficiently evaluate thousands or even millions of compounds, significantly accelerating the discovery of novel molecules with desired characteristics. fastercapital.com
Biological Activity and Mechanistic Studies in Vitro and Cellular Models
Modulation of Nuclear Receptors by Isochroman (B46142) Analogs
The isochroman structure serves as a key component in the design of ligands that target nuclear receptors. These receptors are a superfamily of transcription factors that regulate gene expression in response to small lipophilic molecules. nih.gov They typically function as dimers, binding to specific DNA sequences to control essential physiological processes. nih.gov The versatility of the Retinoid X Receptor (RXR) in forming heterodimers with many other nuclear receptors makes it a central target for therapeutic investigation. mdpi.com
Analogs based on the isochroman framework have been identified as potent agonists for the Retinoid X Receptor (RXR). mdpi.com RXR's ability to form homodimers and heterodimers with other nuclear receptors positions it as a master regulator in cellular signaling. mdpi.com The binding of a specific agonist, known as a rexinoid, to the RXR ligand-binding domain (LBD) triggers a conformational change that facilitates the recruitment of coactivator proteins and subsequent gene transcription. mdpi.comnih.gov
Research has focused on developing selective RXR agonists to minimize off-target effects. For instance, certain benzimidazole (B57391) derivatives have been synthesized and evaluated for their RXR agonist activity, with some acting as full agonists and others as partial agonists. nih.gov Partial agonists are of particular interest as they may offer a more favorable therapeutic window by eliciting a submaximal response, potentially reducing the side effects associated with full agonists. nih.gov The potency and efficacy of these compounds are often evaluated through reporter gene assays and cofactor recruitment assays. nih.gov
Table 1: Activity of Select Nuclear Receptor Agonists This table is interactive. You can sort and filter the data.
| Compound/Class | Target Receptor | Activity Type | Key Findings |
|---|---|---|---|
| Isochroman Analogs | RXR | Agonist | Potent and selective activation of RXR. mdpi.com |
| CBt-PMN (4a) | RXR | Partial Agonist | Shows antidiabetes effects with reduced side effects compared to full agonists. nih.gov |
| Bexarotene | RXR | Agonist | FDA-approved for cutaneous T cell lymphoma; stimulates RXR-PPARγ heterodimer formation. mdpi.com |
| T0901317 / GW3965 | LXR | Agonist | Inhibits cell proliferation and arrests the cell cycle at the G1/S boundary in certain cell types. nih.gov |
| 9-cis-Retinoic Acid | RXR | Agonist | Natural ligand that triggers RXR homodimerization and activation. mdpi.com |
RXR frequently partners with the Retinoic Acid Receptor (RAR) to form a heterodimer. mdpi.com The RAR-RXR heterodimer is a well-characterized example of a "non-permissive" complex. In this configuration, the dimer is activated only by an RAR-specific agonist, while the RXR partner remains "silent" and unresponsive to its own ligands. mdpi.com This ensures that signaling through this pathway is tightly controlled by the availability of retinoic acid or its synthetic analogs. RXR's role in this partnership is primarily structural, facilitating the binding of the complex to its specific DNA response elements. mdpi.comnih.gov
In contrast to the RAR-RXR pairing, the Liver X Receptor (LXR)-RXR heterodimer is classified as "permissive." mdpi.com This means the complex can be activated by an agonist for either LXR or RXR. mdpi.com The activation of LXR by its natural ligands (oxysterols) or synthetic agonists regulates genes involved in cholesterol homeostasis, reverse cholesterol transport, and fatty acid metabolism. nih.govnih.gov When a rexinoid binds to RXR within the LXR-RXR heterodimer, it can enhance the transcriptional activity of the complex. mdpi.com
Studies have shown that activation of the LXR pathway can suppress cell cycle progression and proliferation in certain cell lines, an effect that is often correlated with the lipogenic activity of LXR. nih.govresearchgate.net For example, LXR agonists like T0901317 and GW3965 have demonstrated the ability to inhibit the growth of various human cell lines by inducing cell cycle arrest at the G1/S boundary. nih.gov
RXR also forms critical heterodimers with the Peroxisome Proliferator-Activated Receptor (PPAR) and the Vitamin D Receptor (VDR). mdpi.com
PPAR-RXR: Similar to LXR-RXR, the PPAR-RXR heterodimer is permissive and plays a central role in regulating glucose and lipid metabolism. mdpi.com Activation of PPAR by its ligands, which include fatty acids and synthetic drugs, is a key mechanism in the therapeutic management of metabolic disorders. mdpi.comnih.gov RXR agonists can enhance the activity of PPAR-RXR heterodimers, potentiating the effects of PPAR ligands. mdpi.com
VDR-RXR: The VDR-RXR heterodimer is generally considered non-permissive, analogous to the RAR-RXR pair. mdpi.com The complex is primarily activated by the binding of Vitamin D to the VDR subunit, with the RXR component being silent. mdpi.com However, the partnership with RXR is a prerequisite for VDR to effectively bind to its DNA response elements and regulate genes involved in calcium homeostasis and other cellular functions. mdpi.com
Cellular Response Studies
The modulation of nuclear receptors and their associated pathways has been explored as a strategy to inhibit the growth of cancer cells. Leukemias that carry a rearrangement in the KMT2A gene (also known as MLL) are notoriously aggressive and associated with a poor prognosis, particularly in infants. nih.gov These rearrangements lead to the formation of oncogenic fusion proteins that drive leukemogenesis by upregulating target genes like MEIS1 and FLT3. nih.gov
High-throughput screening of compound libraries has been employed to identify molecules that selectively target KMT2A-rearranged (KMT2A-r) leukemia cells. nih.gov One such screen identified the compound SID7969543, which demonstrated selective cytotoxicity against a subset of KMT2A-r leukemia cell lines, including those with the KMT2A-MLLT3 fusion, while sparing non-malignant cells. nih.gov Further investigation revealed that this compound rapidly induces caspase-dependent apoptosis in sensitive leukemia cells. nih.gov While this specific compound is not an isochroman derivative, its mechanism highlights the potential for targeted therapies in this high-risk leukemia subtype.
Table 2: Cellular Effects of Compounds in Leukemia Cell Lines This table is interactive. You can sort and filter the data.
| Compound | Cell Line Type | Effect | Mechanism of Action |
|---|---|---|---|
| SID7969543 | KMT2A-rearranged Leukemia | Selective Cytotoxicity, Anti-proliferative | Induction of caspase-dependent apoptosis. nih.gov |
| JNJ-75276617 (bleximenib) | KMT2A-rearranged & NPM1-mutant Leukemia | Anti-proliferative | Inhibition of the menin-KMT2A protein-protein interaction. nih.gov |
| 2-Cl-ATP | KMT2A-rearranged Leukemia | Selective Cytotoxicity | Inhibited growth of KMT2A-r cells without affecting KMT2A-wt cells. nih.gov |
Research on 1,1,4,4,7-Pentamethylisochroman Remains Undisclosed in Key Biological Activity Areas
Scientific investigation into the specific biological activities of the chemical compound this compound, particularly concerning its influence on gene expression and its potential for cellular toxicity, appears to be limited or not publicly available. Extensive searches of scientific literature and databases have yielded no specific data on the compound's role in LXRE-mediated transcription or its cytotoxic and mutagenic effects in model organisms such as Saccharomyces cerevisiae.
The exploration of how chemical compounds modulate gene expression is a critical area of research for understanding their potential therapeutic or toxicological effects. One important pathway involves the Liver X Receptor (LXR) and its corresponding Liver X Receptor Response Elements (LXREs) on DNA, which play a pivotal role in regulating genes involved in lipid metabolism and inflammation. However, no studies were found that specifically link this compound to the activation or inhibition of LXRE-mediated transcription.
Similarly, the assessment of a compound's cytotoxicity and mutagenicity is a fundamental step in its safety evaluation. Saccharomyces cerevisiae, a species of yeast, is a well-established model organism for such studies due to its genetic tractability and the conservation of basic cellular processes with higher eukaryotes. These assessments typically involve exposing the yeast cells to the compound and evaluating effects on cell viability, growth, and the induction of genetic mutations. Despite the utility of this model, there is no available research documenting the cytotoxic or mutagenic profile of this compound in Saccharomyces cerevisiae or any other cellular model.
The absence of published data in these specific areas suggests that the biological activity of this compound is a novel area of investigation that has yet to be extensively explored or reported in the public domain. Further research would be necessary to elucidate the potential interactions of this compound with cellular pathways and to determine its toxicological profile.
Derivatives, Analogs, and Structure Activity Relationships Sar
Design Principles for Isochroman-Based Rexinoid Analogs
The design of isochroman-based rexinoid analogs is rooted in the established pharmacophore of potent RXR agonists. These agonists typically consist of a bulky, hydrophobic group connected via a linker to a carboxylic acid or other polar moiety. The 1,1,4,4,7-pentamethylisochroman structure serves as a conformationally restricted, hydrophobic component designed to fit into the ligand-binding pocket (LBP) of the RXR. mdpi.comresearchgate.net
Key design principles include:
Metabolic Stability : It was hypothesized that incorporating a heteroatom like oxygen into the aliphatic ring system, as seen in the isochroman (B46142) structure, could enhance resistance to metabolic oxidation compared to purely aliphatic carbocyclic rings found in other rexinoids. mdpi.com
Receptor Binding : The isochroman group, while introducing a polar oxygen atom, was predicted not to significantly disrupt the predominantly non-polar binding interactions within the RXR's hydrophobic LBP. mdpi.com The rigid structure helps to lock the molecule in a favorable conformation for receptor binding.
Modulation of Selectivity : The retinoid X receptors form heterodimers with other nuclear receptors, such as retinoic acid receptors (RARs), liver X receptors (LXRs), and peroxisome proliferator-activated receptors (PPARs). nih.govresearchgate.net Modifications to the isochroman scaffold are intended to fine-tune the interaction with the RXR LBP, thereby influencing the receptor's conformation and its interaction with co-regulator proteins. This can lead to selective activation of specific RXR heterodimers, potentially separating desired therapeutic effects from unwanted side effects like hyperlipidemia, which is often mediated by LXR-RXR activation. mdpi.comresearchgate.net
Synthesis and Biological Evaluation of Key Derivatives
The core this compound structure has been incorporated into various molecular frameworks and further modified to explore its potential as a pharmacophore.
Halogenation is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties, such as lipophilicity and metabolic stability, and to enhance its binding affinity. In the context of rexinoids, the addition of a bromine atom to the aromatic ring of the hydrophobic anchor has been explored. nih.gov
While direct synthesis and evaluation data for "6-bromo-1,1,4,4,7-pentamethylisochroman" is sparse in the reviewed literature, extensive research on the closely related tetrahydronaphthalene scaffold provides strong evidence for the utility of such a modification. For instance, the addition of a bromo group at the analogous position of tetrahydronaphthalene-based retinoids was shown to produce compounds with potent and selective activation of the RXR class of receptors. nih.gov This strategy was based on the observation that while a parent compound like TTNPB was RAR-selective, the addition of a methyl group at the 3-position (analogous to the 7-position in the pentamethylisochroman system) conferred dual RAR/RXR activity. Further modifications, including halogenation, were then used to optimize for RXR selectivity. nih.gov This suggests that a bromo-substituted pentamethylisochroman derivative would be a promising candidate for a potent and selective RXR agonist.
The isochroman moiety has been successfully incorporated as a key structural unit within larger, more complex molecules to create novel therapeutic agents. This strategy leverages the favorable properties of the isochroman core while adding new functionalities to target specific receptors or pathways.
A notable example involves creating hybrid molecules that combine the isochroman structure with other pharmacophores. In one study, isochroman-4-one (B1313559), a related structure, was hybridized with an arylpiperazine moiety, the pharmacophore of the α1-adrenergic receptor antagonist naftopidil. nih.gov This work aimed to develop new antihypertensive agents. The resulting hybrids were synthesized and evaluated for their vasodilatory and α1-adrenergic receptor antagonistic activities. Several of these hybrid compounds demonstrated potent activity, with the most promising candidate, compound 6e , showing a significant reduction in blood pressure in spontaneously hypertensive rats, comparable to naftopidil. nih.gov This demonstrates the utility of the isochroman scaffold as a building block in the design of multifunctional molecules. nih.govnih.gov
In the rexinoid field, the this compound group has been substituted for the traditional aliphatic group of established rexinoids like CD3254 and NEt-TMN. mdpi.comnih.gov The synthesis of these analogs allowed for a direct comparison and evaluation of the isochroman moiety's impact on biological activity. mdpi.comwustl.edu
The isochroman skeleton is a structural unit found in a wide variety of natural products, particularly those isolated from fungi. researchgate.net Endophytic fungi, which live within plant tissues, are a rich source of structurally diverse and bioactive metabolites, including numerous isochroman and isocoumarin (B1212949) derivatives. mdpi.comnih.gov Genera such as Aspergillus and Penicillium are particularly prolific producers of these compounds. mdpi.comnih.gov
These naturally occurring isochromans exhibit a broad range of biological activities, including antifungal, anti-inflammatory, antibacterial, and cytotoxic effects. researchgate.netacs.orgelsevierpure.com For example, annulohypoxylomans A-C, new isochroman derivatives isolated from the endophytic fungus Annulohypoxylon truncatum, were identified and characterized. elsevierpure.com Another study on isochromans from Penicillium sp. led to the synthesis and structural revision of several compounds, with studies indicating that specific structural features, like an enone in an attached furanone moiety, were essential for cytotoxicity against human colon cancer cells. acs.org
While these natural derivatives are not direct analogs of this compound, they highlight the privileged nature of the isochroman scaffold in interacting with biological systems and provide inspiration for the design of new synthetic therapeutic agents. researchgate.net
Elucidation of Structure-Activity Relationships for Nuclear Receptor Selectivity
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity and selectivity of drug candidates. For isochroman-based rexinoids, the goal is to understand how structural modifications influence their ability to selectively activate RXRs over other nuclear receptors, particularly RARs and LXRs. mdpi.comresearchgate.net
Studies comparing isochroman analogs to their carbocyclic counterparts have revealed key SAR insights:
The Isochroman Core : The substitution of a tetralin group with an isochroman group in several rexinoid series did not significantly reduce RXR activity on its own. This confirms the hypothesis that the isochroman moiety is well-tolerated within the RXR ligand-binding pocket. mdpi.comwustl.edu
Potency and Selectivity : While the isochroman substitution tended to slightly reduce potency compared to the parent compounds (e.g., CD3254 and NEt-TMN), the resulting rexinoids could still be more potent than the benchmark drug, Bexarotene. mdpi.com Importantly, many of these novel isochroman-containing rexinoids displayed reduced cross-signaling with the retinoic acid receptor (RAR), indicating an increase in RXR selectivity. mdpi.comwustl.edu
Comparison with Established Rexinoids (e.g., Bexarotene, CD3254, NEt-TMN)
A direct comparison of novel isochroman-based analogs with established rexinoids is essential to gauge their potential therapeutic value. A key study synthesized and tested isochroman analogs of CD3254 and NEt-TMN and compared their activity to Bexarotene, an FDA-approved rexinoid. mdpi.comnih.govwustl.edu
The results of this comparative analysis are summarized below:
| Feature | Bexarotene | CD3254 / NEt-TMN | Isochroman Analogs (of CD3254/NEt-TMN) |
| Core Structure | Tetrahydronaphthalene | Varies (e.g., Tetrahydronaphthalene) | This compound |
| RXR Potency | FDA-approved standard | Generally more potent than Bexarotene | Often more potent than Bexarotene, but slightly less potent than their direct parent compound (CD3254/NEt-TMN). mdpi.com |
| RAR Cross-Reactivity | Some potential for cross-signaling | Varies by compound | Generally displayed reduced RAR activity compared to parent compounds, indicating higher RXR selectivity. mdpi.comwustl.edu |
| LXR Activity | Known to activate LXR-RXR pathways, leading to side effects (e.g., hypertriglyceridemia). mdpi.com | Varies by compound | Assessed for LXR activity to gauge potential for side effects. mdpi.com |
| Anti-proliferative Effects | Active in Cutaneous T-cell Lymphoma (CTCL). mdpi.com | Active in various cancer models | Showed improved anti-proliferative characteristics in leukemia models compared to Bexarotene. mdpi.comwustl.edu |
Emerging Research Directions and Future Perspectives
Novel Synthetic Methodologies for Complex Isochroman (B46142) Scaffolds
The creation of structurally diverse and complex isochroman derivatives is fundamental to exploring their full therapeutic potential. Traditional synthetic methods are often supplemented by novel strategies that offer improved efficiency, stereoselectivity, and the ability to generate diverse molecular libraries. Research is ongoing to develop new catalytic systems and multi-component reactions that can construct the isochroman core and its analogs with high precision.
One area of advancement is the use of hybrid synthesis, where the isochroman scaffold is combined with other pharmacologically important moieties to create new chemical entities with potentially synergistic or novel activities. For example, researchers have successfully synthesized hybrids of isochroman-4-one (B1313559) and arylpiperazine, the latter being a known pharmacophore in antihypertensive agents. nih.gov This approach not only broadens the chemical space but also aims to develop agents with enhanced potency and improved safety profiles. nih.gov
Furthermore, the development of cost-effective and sustainable synthetic methods is a growing priority. This includes the use of bio-based starting materials and environmentally benign catalysts. For instance, novel biodegradable materials have been synthesized using bio-based oligoesters like isosorbide, which can be used to create complex polymer scaffolds. nih.gov While not directly involving isochroman, these principles of green chemistry and the use of renewable resources are increasingly being applied to the synthesis of complex heterocyclic compounds, including those with an isochroman core.
Advanced Computational Approaches for Predictive Modeling
Molecular docking simulations are used to predict how a ligand, such as an isochroman derivative, will bind to the active site of a target protein. nih.gov This allows for the virtual screening of large compound libraries to identify potential hits for a specific biological target, such as a nuclear receptor or an enzyme. nih.govnih.gov For example, computational screening has been used to assess the binding affinity of small molecules to a panel of 12 nuclear receptors, helping to prioritize compounds for further experimental testing. nih.govnih.gov
QSAR studies establish a mathematical relationship between the chemical structure of a compound and its biological activity. By analyzing how variations in a molecule's physicochemical properties affect its potency, QSAR models can guide the rational design of more effective analogs. nih.gov The Prediction of Activity Spectra for Substances (PASS) is one such computational approach that predicts a wide range of biological activities based on the structural formula of a compound. nih.gov This method has been used to evaluate the potential pharmacological profiles of various chemical substances. nih.gov
Table 1: Computational Tools in Isochroman Research
| Computational Method | Application in Drug Discovery | Relevance to Isochromans |
|---|---|---|
| Molecular Docking | Predicts the binding orientation and affinity of a ligand to a protein target. | Used to screen isochroman derivatives against biological targets like nuclear receptors and enzymes. nih.govnih.gov |
| QSAR | Relates a compound's chemical structure to its biological activity to guide optimization. | Helps in designing isochroman analogs with improved potency and selectivity. nih.gov |
| PASS | Predicts the biological activity spectrum of a compound based on its structure. | Can be used to forecast the potential therapeutic applications of novel isochroman structures. nih.gov |
Exploration of New Biological Targets and Mechanisms of Action
While the effects of some isochroman derivatives on certain biological pathways are known, a significant area of emerging research is the identification of novel cellular targets and the elucidation of their underlying mechanisms of action. The isochroman scaffold is recognized as a versatile heterocyclic structure found in compounds with a wide array of therapeutic applications, including antitumor, anti-inflammatory, antimicrobial, and central nervous system (CNS) activities. nih.gov
Structure-Activity Relationship (SAR) analysis is a cornerstone of this exploration, providing insights into how the chemical structure of isochroman derivatives can be modified to interact with different biological targets. nih.gov For instance, research into isochroman-4-one hybrids has identified them as potent α1-adrenergic receptor antagonists, a mechanism that confers antihypertensive activity. nih.gov The most potent compound from one such study demonstrated a significant reduction in blood pressure in animal models, comparable to the established drug naftopidil. nih.gov
The multitarget nature of some compounds is also an area of investigation. A single molecule may interact with several proteins, which can be advantageous for treating complex diseases. Understanding the stereochemistry of these molecules is crucial, as different isomers can exhibit vastly different biological activities. Studies on other chiral compounds have shown that only specific stereoisomers display significant activity, likely due to stereoselective uptake by cells or specific binding requirements at the target site. nih.gov Molecular modeling can shed light on these structural and stereochemical requirements for efficient interaction with biological targets. nih.gov
Development of Highly Selective Nuclear Receptor Modulators
Nuclear receptors are a large family of ligand-activated transcription factors that play critical roles in physiology and disease, making them important drug targets. nih.gov The development of small molecules that can selectively modulate the activity of these receptors is a major goal in medicinal chemistry. The isochroman scaffold is being investigated as a potential backbone for the design of such selective nuclear receptor modulators.
The challenge lies in achieving high selectivity for a specific nuclear receptor subtype (e.g., a particular retinoic acid receptor (RAR) or retinoid X receptor (RXR) isoform) to maximize therapeutic efficacy while minimizing off-target effects and associated toxicity. nih.govresearchgate.net An improved understanding of the structural biology of nuclear receptors, particularly their ligand-binding domains (LBDs), is essential for the rational design of selective ligands. nih.govresearchgate.net
Computational screening methods are proving invaluable in this area. Docking programs can predict the binding affinity of isochroman derivatives to various nuclear receptors, helping to identify compounds with a desirable selectivity profile. nih.govnih.gov This in silico screening prioritizes molecules for synthesis and in vitro testing, such as hybrid reporter gene assays, which are a flexible method for characterizing the activity of nuclear receptor modulators. nih.gov The ultimate goal is to design modulators that can induce specific conformational changes in the receptor, leading to a desired downstream biological response. researchgate.net
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
